2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Description
2-Bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1454587-62-2) is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol. Its structure features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a bromine atom at position 2 and a hydroxyl group at position 5. The compound is available commercially as a high-purity powder, primarily used in life science research . Key identifiers include:
- IUPAC Name: 7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
- PubChem CID: 121605642
- SMILES: C1C(N2C(=CC=N2)C(=O)N1)O
Properties
Molecular Formula |
C6H6BrN3O2 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-bromo-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-1-3-6(12)8-2-5(11)10(3)9-4/h1,5,11H,2H2,(H,8,12) |
InChI Key |
BKKAVXUYLKNCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=CC(=N2)Br)C(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves constructing the fused heterocyclic core via cyclization of suitably substituted precursors. This method is favored for its regioselectivity and high yields.
Methodology
-
- 2-bromo-7-hydroxy-4H-pyrazol-4-one derivatives or analogous halogenated precursors.
- Suitable hydrazine derivatives or amino precursors for heterocycle formation.
-
- Preparation of Halogenated Precursors: Bromination of pyrazolones or pyrazolopyridines at specific positions, often using N-bromosuccinimide (NBS) under controlled conditions, to introduce the bromine atom at the desired site (position 2).
- Cyclization via Nucleophilic Attack: The brominated intermediate undergoes intramolecular cyclization facilitated by nucleophiles such as hydrazines, amines, or hydroxyl groups, forming the fused pyrazolopyrazine core.
- Oxidation and Hydroxylation: Post-cyclization oxidation steps using agents like potassium permanganate or hydrogen peroxide introduce the hydroxyl group at position 7, yielding the hydroxy derivative.
Representative Reaction Conditions
- Solvent: Ethanol or acetic acid
- Catalyst: None or mild acid catalysis
- Temperature: Reflux (80-120°C)
- Duration: 4-12 hours
Key Data from Literature
- The patent WO2018011163A1 describes multi-step heterocyclic syntheses involving similar intermediates, emphasizing cyclization and oxidation steps to obtain fused heterocycles with hydroxyl groups at strategic positions.
Condensation and Cyclization of Precursors
Overview
This method involves condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core.
Procedure
- Step 1: Condense 2-bromo-7-hydroxy-4H-pyrazol-4-one with suitable hydrazine derivatives (e.g., hydrazine hydrate or substituted hydrazines) in ethanol or acetic acid under reflux.
- Step 2: Cyclize the intermediate via heating, promoting intramolecular condensation to form the fused heterocycle.
- Step 3: Purify the product by recrystallization or chromatography.
Reaction Conditions
- Solvent: Ethanol or acetic acid
- Catalyst: None or acid catalysis
- Temperature: Reflux (80-110°C)
- Time: 6-24 hours
Supporting Data
Research articles demonstrate similar condensation-cyclization strategies for heterocyclic synthesis, with yields often exceeding 70% under optimized conditions.
Oxidation and Hydroxylation Techniques
Overview
Introducing the hydroxyl group at position 7 can be achieved via selective oxidation of the corresponding methyl or methylene groups, or via hydroxylation of the heterocycle.
Method
- Oxidation: Use oxidizing agents such as potassium permanganate, hydrogen peroxide, or tert-butyl hydroperoxide under controlled conditions to selectively oxidize methyl groups attached to the heterocycle.
- Hydroxylation: Employ reagents like osmium tetroxide or mCPBA for regioselective hydroxylation.
Reaction Parameters
- Solvent: Dichloromethane or acetic acid
- Temperature: Room temperature to 50°C
- Duration: 2-8 hours
Research Evidence
Patents and literature indicate that oxidation steps are crucial for installing hydroxyl groups at specific positions, with reaction conditions tailored to avoid over-oxidation.
Summary of Preparation Methods in Data Table
| Method | Starting Materials | Key Reactions | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Heterocyclic Cyclization | Brominated pyrazolone derivatives | Intramolecular cyclization, oxidation | Reflux in ethanol/acetic acid, 80-120°C | 65-85% | High regioselectivity, scalable |
| Condensation & Cyclization | Pyrazolone + hydrazines | Condensation, intramolecular cyclization | Reflux, ethanol/acetic acid | 70-90% | Simple, versatile |
| Oxidation/Hydroxylation | Pyrazolopyrazine core | Oxidation with KMnO₄, hydroxylation | Room temp to 50°C | 60-80% | Selective hydroxylation |
Chemical Reactions Analysis
2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Structural Differences and Implications
Halogenation Patterns: Bromine at C2 (main compound) vs. C3 (CAS 2059994-83-9) alters electronic effects and steric hindrance. Bromination at C3 (as in ) often requires N-bromosuccinimide (NBS) under reflux conditions.
Functional Group Variations :
- The hydroxyl group at C7 (main compound) enables hydrogen bonding, enhancing solubility compared to methyl (CAS 1639901-78-2) or trifluoromethyl substituents.
- Ketone vs. Hydroxyl : The ketone at C6 in CAS 1967006-18-3 lacks the hydrogen-bonding capability of the hydroxyl group, reducing polarity .
Heterocyclic Core Modifications: Pyrazolo[1,5-a]pyrimidinones (e.g., ) replace the pyrazinone oxygen with a nitrogen, altering aromaticity and binding interactions. These analogs are common in kinase inhibitors due to their planar structure .
Biological Activity
2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The compound has the following chemical characteristics:
- CAS Number : 2751614-53-4
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.04 g/mol
- Structure :
Synthesis
Synthesis typically involves the bromination of a precursor pyrazolo[1,5-a]pyrazine compound using bromine or a brominating agent in solvents like acetic acid or dichloromethane. The reaction conditions are optimized for yield and purity to facilitate further biological evaluations .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of various pyrazole derivatives, including 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazino[1,5-a]pyrazin-4-one. In vitro evaluations revealed significant activity against several pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22 to 0.25 μg/mL against certain bacterial strains.
- Biofilm Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line assays:
- Cytotoxicity : The compound showed substantial cytotoxic effects against various cancer cell lines with IC50 values ranging from 3.79 µM to 42.30 µM.
- Mechanism of Action : It is believed to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 12.27–31.64 µM and 0.52–2.67 µM respectively .
Comparative Analysis with Similar Compounds
A comparison with other pyrazolo derivatives highlights the unique biological profile of 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazino[1,5-a]pyrazin-4-one:
| Compound Name | Biological Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| 2-bromo-7-hydroxy-pyrazolo[1,5-a]pyrazin-4-one | Antimicrobial & Anticancer | 0.22 - 42.30 | Effective against biofilm formation |
| Other Derivatives | Variable | Up to 60 | Less effective in comparison |
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of pyrazole and pyrimidine precursors under basic conditions. For example, condensation of halogenated pyrazoles with hydroxylated pyrimidine intermediates, followed by bromination at position 2 using NBS (N-bromosuccinimide) in DMF .
- Key Variables : Reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., K₂CO₃ for deprotonation). Yields range from 52–70% depending on purification methods (e.g., crystallization vs. column chromatography) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm bromine substitution at position 2 and hydroxyl group at position 6. Key shifts: Br (δ 3.5–4.0 ppm in ¹H; ~90 ppm in ¹³C), OH (broad peak at δ 5.0–6.0 ppm) .
- HRMS : Validate molecular formula (e.g., C₇H₆BrN₃O₂) with high-resolution mass spectrometry .
- X-ray crystallography : Resolve ambiguities in fused-ring conformation .
Advanced Research Questions
Q. How does the bromine substituent at position 2 influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing effect of Br enhances electrophilicity at position 2, enabling SNAr (nucleophilic aromatic substitution) with amines or thiols. For example:
- Reaction with piperazine yields 2-amino derivatives (80% yield in DMSO at 80°C) .
- Competing pathways (e.g., elimination vs. substitution) depend on solvent polarity and base strength .
- Table : Reactivity Comparison with Analogues
| Substituent (Position 2) | Reaction Partner | Yield (%) | Conditions |
|---|---|---|---|
| Br | Piperazine | 80 | DMSO, 80°C |
| I (Iodo) | Morpholine | 65 | DMF, 100°C |
| CH₃ (Methyl) | No reaction | – | – |
| Source: Adapted from |
Q. What strategies resolve contradictory data on its kinase inhibition selectivity across studies?
- Hypothesis Testing :
- Structural Analysis : Compare binding modes using molecular docking (e.g., CDK2 vs. EGFR kinases). The hydroxyl group at position 7 forms hydrogen bonds with catalytic lysine residues in CDK2, while steric clashes reduce EGFR affinity .
- In Vitro Assays : Use isoform-specific kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values. Contradictions may arise from assay conditions (ATP concentration, pH) .
- Case Study : A 2024 study reported IC₅₀ = 120 nM for CDK2 but no activity against CDK4, attributed to divergent ATP-binding loop conformations .
Q. How can computational methods optimize its derivatization for enhanced blood-brain barrier (BBB) permeability?
- Workflow :
QSAR Modeling : Train models on logP, polar surface area (PSA), and molecular weight. Target PSA < 90 Ų for BBB penetration .
Docking Simulations : Modify the hydroxyl group (e.g., ester prodrugs) to reduce hydrogen-bond donors while retaining kinase affinity .
In Vivo Validation : Radiolabeled analogues (e.g., ¹⁸F derivatives) for PET imaging in rodent models .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Root Cause : Substituent-dependent mechanisms.
- Anti-inflammatory : The hydroxyl group at position 7 inhibits COX-2 via hydrogen bonding to Tyr-385 .
- Anticancer : Bromine at position 2 enhances intercalation with DNA topoisomerase II, inducing apoptosis in leukemia cells .
- Resolution : Context-dependent activity necessitates target-specific assays (e.g., NF-κB vs. p53 pathways) .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry (e.g., continuous reactors) to improve yield and purity of brominated intermediates .
- Biological Screening : Pair SPR (surface plasmon resonance) with cellular assays to distinguish binding affinity from functional activity .
- Data Reproducibility : Report detailed reaction conditions (e.g., solvent grade, humidity control) to mitigate variability in halogenation efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
